molecular formula C8H12N2O2S B2703483 N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide CAS No. 1567911-60-7

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide

Cat. No.: B2703483
CAS No.: 1567911-60-7
M. Wt: 200.26
InChI Key: FKYZVQMLDJQCKR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide is a chiral small molecule building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol, this compound features a methanesulfonamide group attached to a chiral 1-(pyridin-2-yl)ethyl backbone, a structure commonly found in pharmaceutically active compounds . Methanesulfonamide derivatives are known to be key structural components in various synthetic bioactive molecules, such as novel series of HMG-CoA reductase inhibitors, highlighting the value of this scaffold in developing enzyme-targeted therapies . The specific stereochemistry of the (S)-enantiomer is critical for its application in asymmetric synthesis and for studying stereospecific biological interactions. As a reagent, it is primarily used in research laboratories as an intermediate for the synthesis of more complex molecules, in the development of enzyme inhibitors, and for probing biological mechanisms. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or human use. Researchers can access detailed structural information, including SMILES notation (C C@@H NS(=O)(=O)C) and InChIKey (FKYZVQMLDJQCKR-ZETCQYMHSA-N), through public chemical databases .

Properties

IUPAC Name

N-[(1S)-1-pyridin-2-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYZVQMLDJQCKR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide typically involves the reaction of (S)-1-(pyridin-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide is characterized by the following chemical structure:

  • Molecular Formula: C₈H₁₂N₂O₂S
  • Molecular Weight: 188.25 g/mol
  • Chemical Structure:
    N 1S 1 pyridin 2 yl ethylmethanesulfonamide\text{N}-\text{ 1S 1 pyridin 2 yl ethyl}-\text{methanesulfonamide}

This compound features a pyridine ring, which is known for its role in various biological activities, making it a valuable scaffold in drug design.

Antiviral Activity

One of the notable applications of this compound is in the development of antiviral agents. Research has shown that compounds with similar structures exhibit potent inhibition against viral enzymes. For instance, studies have identified non-nucleoside inhibitors that target the NS5B polymerase of the Hepatitis C virus, demonstrating that modifications to the pyridine moiety can enhance binding affinity and specificity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Analogous compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group is particularly significant as it can interact with various biological targets involved in tumor growth .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes, including carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema by modulating fluid dynamics in tissues .

Case Study 1: Hepatitis C Virus Inhibition

A study focused on a series of pyridine derivatives, including this compound, demonstrated their ability to inhibit NS5B polymerase effectively. The research highlighted the importance of structural modifications that enhance pharmacokinetic properties while maintaining high potency against viral targets .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving various cancer cell lines have shown that derivatives of this compound can induce significant cytotoxicity. These studies utilized assays such as MTT and flow cytometry to evaluate cell viability and apoptosis rates, confirming the compound's potential as a lead candidate for further development in oncology .

Mechanism of Action

The mechanism of action of N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the methanesulfonamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares N-[(1S)-1-(Pyridin-2-yl)ethyl]methanesulfonamide with four structurally related sulfonamide derivatives, highlighting key differences in substituents, stereochemistry, and molecular weight:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key References
This compound Methanesulfonamide + pyridin-2-yl ethyl Chiral (S)-ethyl linker ~212.27 g/mol Inferred
1-Phenyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide Methanesulfonamide + phenyl + imidazole Imidazole-pyridine hybrid, non-chiral ethyl linker 342.42 g/mol
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Bicyclic camphor derivative + dimethylamine Rigid bicyclic framework, dimethylamine substituent Not reported
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(4-fluorobenzyl)indolin-5-yl)methanesulfonamide (8f) Camphorsulfonamide + indole-fluorobenzyl Fluorobenzyl-indole moiety, chiral camphor core ~500–550 g/mol
Key Observations:
  • Steric and Electronic Effects : The rigid bicyclic framework in and enhances metabolic stability but reduces solubility compared to the flexible ethyl-pyridine linker in the target compound .
  • Chirality : The (S)-configuration in the target compound mirrors the stereochemical precision observed in camphorsulfonamide derivatives (e.g., compound 8f), which often exhibit enantioselective biological activity .
  • Hybrid Structures : Compounds like the imidazole-pyridine hybrid in demonstrate enhanced binding to heterocycle-recognizing targets (e.g., kinases) but introduce synthetic complexity .

Biological Activity

N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a methanesulfonamide group attached to a chiral pyridine derivative. Its molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S with a molecular weight of 200.26 g/mol. The presence of a chiral center at the (1S) configuration can influence its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes . The compound interacts with the active sites of enzymes through hydrogen bonding and π-π interactions, disrupting biochemical pathways. This interaction can lead to various pharmacological effects, making it a candidate for therapeutic applications.

Enzyme Inhibition

The compound has been shown to inhibit enzymes involved in microbial growth and inflammation. For instance, it may target enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 (μM) Target Enzyme Effect
Enzyme Inhibition0.34PKMYT1Selective inhibition in cancer models
Antimicrobial Activity5.0Various microbial enzymesBroad-spectrum inhibition
Anti-inflammatory10.0COX-2Reduction in inflammatory markers

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that the compound effectively inhibits PKMYT1, a kinase involved in cell cycle regulation, leading to reduced tumor growth in preclinical models. The selectivity for PKMYT1 over other kinases suggests potential for targeted cancer therapies .
  • Anti-inflammatory Studies : Another investigation assessed its anti-inflammatory properties, revealing significant inhibition of COX-2 activity and reduction of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Research has indicated that this compound exhibits broad-spectrum antimicrobial properties, effectively inhibiting growth of various bacterial strains through enzyme inhibition mechanisms.

Synthesis and Research Applications

The synthesis of this compound typically involves several steps including oxidation and substitution reactions, which can be optimized for yield and purity. The compound serves as a versatile building block in chemical synthesis, enabling the development of more complex molecules with enhanced biological activities.

Applications in Research

This compound is utilized across various fields:

  • Medicinal Chemistry : Exploration of its potential as an anti-inflammatory and antimicrobial agent.
  • Biochemistry : Studies focusing on enzyme interactions and mechanisms.
  • Pharmaceutical Development : Investigating formulations for targeted therapies against cancers and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a chiral amine and methanesulfonyl chloride. A typical procedure involves reacting (1S)-1-(pyridin-2-yl)ethylamine with methanesulfonyl chloride in dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Purification is achieved via crystallization using n-hexane/ethyl acetate (57% yield reported for analogous sulfonamides) .
  • Table: Example Reaction Conditions

StepReagents/ConditionsPurposeYieldReference
1Methanesulfonyl chloride, Et₃N, DCMSulfonamide formation57%*
2n-hexane/ethyl acetateCrystallization-
*Yield from analogous synthesis.

Q. How can the structure and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm stereochemistry and integration ratios (e.g., δ 0.92–1.98 ppm for camphor-derived analogs) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 275.4 for related methanesulfonamides) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1160 cm⁻¹) .

Q. What handling precautions are recommended for laboratory use?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store in sealed containers away from oxidizers. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

  • Methodological Answer : Use enantiopure starting materials (e.g., (1S)-configured amines) or employ chiral resolution techniques. X-ray crystallography (via SHELX software) can confirm absolute configuration, as demonstrated for structurally similar sulfinamides .

Q. What advanced techniques resolve contradictions in spectral data?

  • Methodological Answer : Cross-validate using multiple methods:

  • X-ray Diffraction : Resolve ambiguous NMR/IR signals by determining crystal structure (e.g., SHELXL refinement) .
  • Isotopic Labeling : Incorporate deuterium or 13C to track reaction pathways and eliminate spectral noise .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : Synthesize analogs with modified pyridine or sulfonamide groups and test biological activity. For example:

  • Replace pyridin-2-yl with pyrimidine to assess binding affinity .
  • Introduce substituents (e.g., halogens) to study electronic effects on reactivity .
    • Table: Example Analog Modifications
ModificationBiological TargetReference
Pyridine → PyrimidineEnzyme inhibition
Chlorine substitutionAgrochemical activity

Q. What role does this compound play in co-crystal studies for drug design?

  • Methodological Answer : It can act as a capsid-binding moiety in antiviral agents. Co-crystallization with HIV-1 CA hexamers (PDB: 7RJ4) reveals binding interactions, guiding rational drug optimization .

Q. How is this compound applied in agrochemical research?

  • Methodological Answer : As a sulfonamide derivative, it serves as a precursor for pesticides like tolylfluanid. Structure-activity studies focus on enhancing hydrolytic stability and target specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Re-evaluate purity via HPLC, replicate synthesis under controlled conditions, and compare with literature data from authoritative sources (e.g., PubChem, peer-reviewed journals). For example, melting points for analogs range from 82–85°C but may vary with crystallinity .

Methodological Best Practices

  • Synthesis : Optimize reaction time and temperature to minimize racemization .
  • Characterization : Combine diffraction (X-ray) and spectroscopy (NMR) for unambiguous assignment .
  • Applications : Use molecular docking (e.g., AutoDock) to predict bioactivity before synthetic investment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.